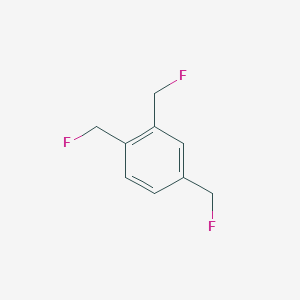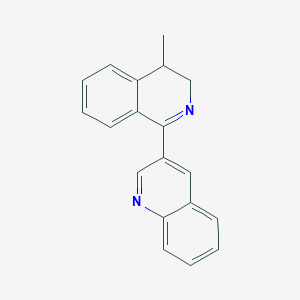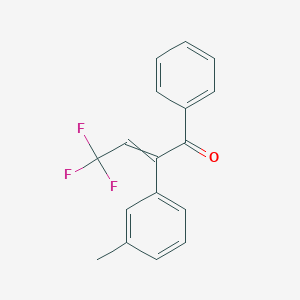![molecular formula C12H13NO4 B12617446 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone CAS No. 917760-05-5](/img/structure/B12617446.png)
2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone is a complex organic compound featuring a cyclopentanone core substituted with a nitro and hydroxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentanone Core: The cyclopentanone core can be synthesized via the catalytic stereoselective (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with in situ-generated ketenes.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the benzyl group using a nitrating agent like nitric acid in the presence of sulfuric acid.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, typically using a reagent like osmium tetroxide (OsO4) or a similar oxidizing agent.
Industrial Production Methods
Industrial production of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of nitro and hydroxybenzyl substitutions on biological activity.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopentanone core provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2alpha-[®-alpha-(Nitromethyl)-3-bromobenzyl]cyclopentanone: This compound features a bromine atom instead of a hydroxyl group, which can significantly alter its reactivity and biological activity.
Cyclopentanone: The parent compound without any substitutions, used as a starting material in various organic syntheses.
Gamma-Butyrolactone: A structurally similar compound with a lactone ring instead of a cyclopentanone ring, used in different industrial applications.
Uniqueness
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclopentanone is unique due to the combination of its nitro and hydroxyl substitutions on the benzyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
917760-05-5 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
(2S)-2-[(R)-hydroxy-(3-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-6-2-5-10(11)12(15)8-3-1-4-9(7-8)13(16)17/h1,3-4,7,10,12,15H,2,5-6H2/t10-,12+/m1/s1 |
InChI-Schlüssel |
NARLCEZIFIKPSE-PWSUYJOCSA-N |
Isomerische SMILES |
C1C[C@H](C(=O)C1)[C@H](C2=CC(=CC=C2)[N+](=O)[O-])O |
Kanonische SMILES |
C1CC(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)


![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)


![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)


![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)
